N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Catalog No.
S762557
CAS No.
63064-49-3
M.F
C₁₈H₂₃NO₆
M. Wt
349.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-...

CAS Number

63064-49-3

Product Name

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Molecular Formula

C₁₈H₂₃NO₆

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)/t13-,14-,15-,16-,17?,18+/m1/s1

InChI Key

RZNDVHTWHYQMRO-LPETVPRMSA-N

SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O

Synonyms

2-Propenyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-α-D-glucopyranoside

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC=C)O

XLogP3

0.5

Dates

Modify: 2023-08-15

Explore Compound Types